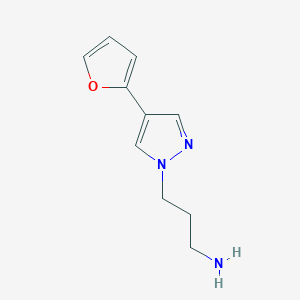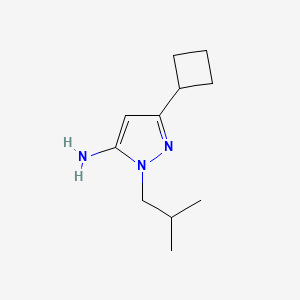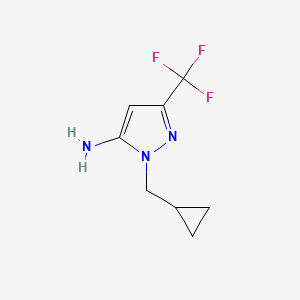![molecular formula C12H17N5 B1491312 3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-38-9](/img/structure/B1491312.png)
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Übersicht
Beschreibung
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (ACPCP) is a cyclopropylmethyl-substituted azido compound that has been used in a variety of scientific research applications. It has been studied for its potential as a pharmaceutical lead compound, its use as a ligand in transition metal-catalyzed reactions, and its ability to act as a molecular probe for studying protein-protein interactions. ACPCP is a versatile and potentially useful compound, and its various applications are discussed in
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A notable application of this compound is in the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[c]pyrazoles through intramolecular nitrilimine cycloaddition reactions. These reactions are crucial for creating versatile heterocyclic frameworks that are of interest due to their potential biological activities. The methodology extends to the synthesis of 3-bromo derivatives, showcasing the versatility of these reactions in generating structurally diverse compounds (Winters, Teleha, & Sui, 2014).
Antimicrobial and Anticancer Activities
The cyclopenta[c]pyrazole scaffold, part of the chemical structure , has been explored for its potential in creating compounds with antimicrobial and anticancer activities. These activities are attributed to the ability of these compounds to interact with biological targets, offering a pathway for the development of new therapeutic agents. While the specific compound "3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole" might not have been directly studied for these activities, the broader family of cyclopenta[c]pyrazoles demonstrates the relevance of such structures in medicinal chemistry research.
Green Chemistry Approaches
The synthesis of pyrano[2,3-c]pyrazoles, which could be structurally related to the compound of interest, emphasizes the role of green chemistry in developing more sustainable and environmentally friendly synthetic routes. These methods typically involve solvent-free conditions, highlighting the importance of reducing the use of hazardous solvents in chemical synthesis and aligning with principles of green chemistry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Chelating Ligands and Coordination Chemistry
Another area of application involves the synthesis of chelating ligands containing the cyclopenta[c]pyrazole unit. These ligands are of interest in coordination chemistry for the development of metal complexes with potential applications ranging from catalysis to materials science. The ability of these ligands to coordinate with metals can lead to the formation of complexes with unique properties, useful in various scientific and industrial applications (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).
Eigenschaften
IUPAC Name |
3-(2-azidoethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-16-14-7-6-12-10-2-1-3-11(10)15-17(12)8-9-4-5-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWQSQWTADTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



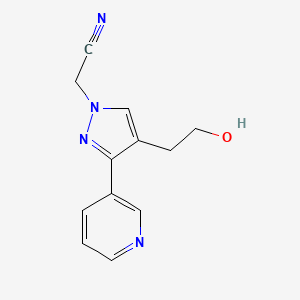
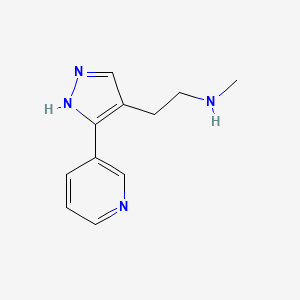


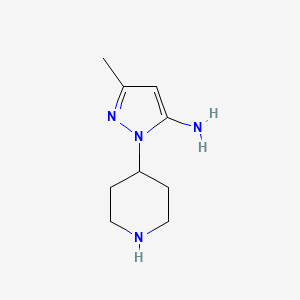

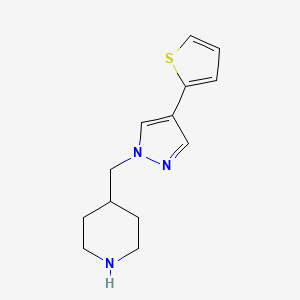
![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)

